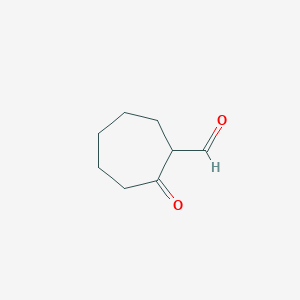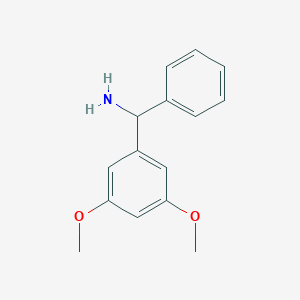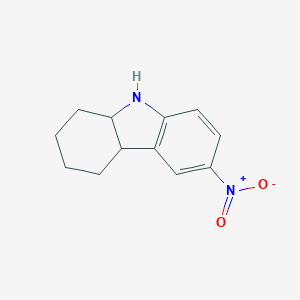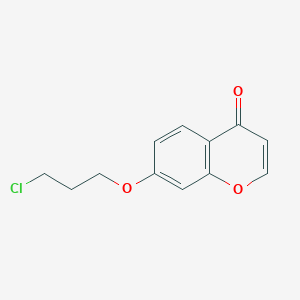
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)- is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as D609 and is known to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of D609 is not fully understood. However, it is known to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) activity, which is involved in the production of second messengers such as diacylglycerol and inositol triphosphate. D609 also inhibits the activity of sphingomyelinase, which is involved in the metabolism of sphingomyelin.
生化学的および生理学的効果
D609 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. D609 has also been shown to reduce inflammation and to protect against oxidative stress.
実験室実験の利点と制限
D609 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, D609 has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. It can also exhibit some cytotoxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for research on D609. One area of research is the development of more potent and selective inhibitors of PC-PLC and sphingomyelinase. Another area of research is the development of new therapeutic applications for D609, such as in the treatment of neurodegenerative disorders. Additionally, research could be conducted on the use of D609 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, D609 is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It exhibits a wide range of biological activities and has been studied for its potential use in the treatment of various diseases. While it has some limitations for use in lab experiments, it has several advantages and has the potential for further development and research in the future.
科学的研究の応用
D609 has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
105277-69-8 |
|---|---|
製品名 |
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)- |
分子式 |
C12H11ClO3 |
分子量 |
238.66 g/mol |
IUPAC名 |
7-(3-chloropropoxy)chromen-4-one |
InChI |
InChI=1S/C12H11ClO3/c13-5-1-6-15-9-2-3-10-11(14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6H2 |
InChIキー |
TXKUJOMDRORGNV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCCl)OC=CC2=O |
正規SMILES |
C1=CC2=C(C=C1OCCCCl)OC=CC2=O |
同義語 |
7-(3-chloropropoxy)-4H-chroMen-4-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

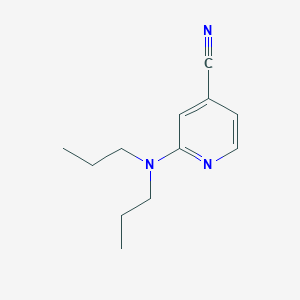
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)
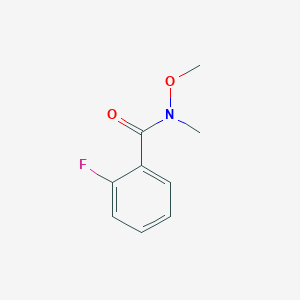
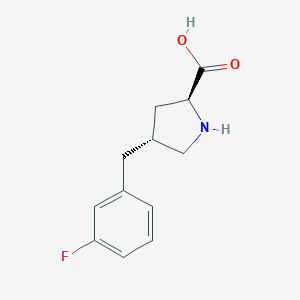
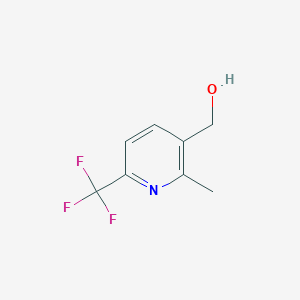
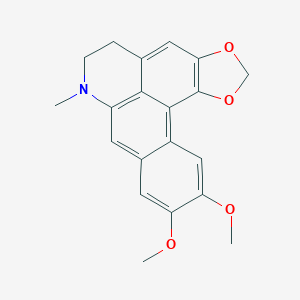
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)

